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Compound of Interest

Compound Name: 3-(2-Methoxyethoxy)prop-1-yne

Cat. No.: B1602087 Get Quote

Abstract: This technical guide provides a comprehensive overview of 3-(2-
Methoxyethoxy)prop-1-yne, CAS Number 31995-08-1, a bifunctional reagent of significant

utility in modern medicinal chemistry and materials science. The document details its

physicochemical properties, provides a field-proven protocol for its synthesis via the Williamson

ether synthesis, outlines its characteristic spectroscopic signature, and explores its primary

applications as a hydrophilic linker in bioconjugation and drug discovery, particularly in

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide is intended for

researchers, chemists, and drug development professionals seeking to leverage this versatile

building block in their synthetic workflows.

Chemical Identity and Physicochemical Properties
3-(2-Methoxyethoxy)prop-1-yne is a small molecule featuring a terminal alkyne for covalent

modification and a hydrophilic methoxyethoxy group. This unique combination makes it an

important tool for introducing a PEG-like spacer that can enhance the aqueous solubility and

pharmacokinetic profile of target molecules.[1] Its core identifiers and computed

physicochemical properties are summarized below.

Table 1: Chemical Identifiers
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Identifier Value Source

CAS Number 31995-08-1 [2][3][4][5]

IUPAC Name
1-methoxy-2-(prop-2-yn-1-

yloxy)ethane
[5]

Molecular Formula C₆H₁₀O₂ [2][3]

Molecular Weight 114.14 g/mol [3][4]

Canonical SMILES COCCOCC#C [2][6]

InChIKey
QBAUXHLFPCHTQH-

UHFFFAOYSA-N
[4][5]

Table 2: Physicochemical & Computed Properties
Property Value Source

Physical Form
Pale-yellow to Yellow-brown

Liquid
[4]

Hydrogen Bond Acceptors 2 [2][3]

Hydrogen Bond Donors 0 [2][3]

Rotatable Bond Count 4 [2][3]

Topological Polar Surface Area

(TPSA)
18.5 Å² [3][7]

LogP (Computed) 0.283 [2][3]

Purity Typically ≥95% - 97% [3][4]

Synthesis and Purification
The most direct and reliable method for preparing 3-(2-Methoxyethoxy)prop-1-yne is the

Williamson ether synthesis.[8] This classic Sɴ2 reaction provides an efficient means of forming

the ether linkage from readily available starting materials.[9]

2.1. Synthetic Principle and Rationale
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The synthesis involves the reaction of a deprotonated alcohol (alkoxide) with a primary alkyl

halide.[8] For this specific target, two disconnection pathways are theoretically possible.

However, the most strategically sound approach involves the reaction of 2-methoxyethanol with

a propargyl halide (e.g., propargyl bromide).

Causality: This pathway is preferred because it utilizes a primary, unhindered electrophile

(propargyl bromide). The Sɴ2 mechanism is highly sensitive to steric hindrance at the

electrophilic carbon.[9] Using a primary halide ensures a higher reaction rate and minimizes the

competing E2 elimination side reaction, which would be a significant issue if a more sterically

hindered halide were used.[10] The alkoxide is generated in situ using a strong, non-

nucleophilic base like sodium hydride (NaH), which irreversibly deprotonates the alcohol to

drive the reaction forward.[10]

Diagram 1: Williamson Ether Synthesis of 3-(2-
Methoxyethoxy)prop-1-yne

Step 1: Deprotonation

Step 2: SN2 Attack

2-Methoxyethanol

Sodium 2-methoxyethoxide
(Alkoxide Intermediate)

Sodium Hydride (NaH)

Propargyl Bromide

3-(2-Methoxyethoxy)prop-1-yne

THF (solvent)

cluster_0 cluster_1

H₂ (gas)

 forms

NaBr (salt)

 forms
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Caption: Reaction scheme for the synthesis of the target compound.

2.2. Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes and should only be performed by trained

chemists in a suitable laboratory setting with appropriate safety precautions.

Reagents & Equipment:

2-Methoxyethanol

Sodium hydride (60% dispersion in mineral oil)

Propargyl bromide (80% solution in toluene)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Diethyl ether

Magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Rotary evaporator

Procedure:

Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen

atmosphere, add sodium hydride (e.g., 1.1 equivalents) washed with anhydrous hexanes to

remove mineral oil.

Solvent Addition: Add 200 mL of anhydrous THF to the flask and cool the suspension to 0 °C

using an ice bath.
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Alcohol Addition: Slowly add 2-methoxyethanol (1.0 equivalent) dropwise to the stirred

suspension via a dropping funnel over 30 minutes. Hydrogen gas will evolve.

Expert Insight: The slow addition at 0 °C is crucial to control the exothermic reaction and

the rate of hydrogen evolution.

Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture

to stir at room temperature for 1 hour to ensure complete deprotonation.

Electrophile Addition: Re-cool the mixture to 0 °C and add propargyl bromide (1.1

equivalents) dropwise over 30 minutes.

Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16

hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the

reaction by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution

ceases.

Trustworthiness: Quenching with a weak acid like NH₄Cl safely neutralizes any unreacted

NaH without causing violent decomposition.

Work-up: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100

mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 50

mL portions of diethyl ether.

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter,

and concentrate the solvent using a rotary evaporator. The crude product can be purified by

fractional distillation under reduced pressure to yield the final product as a clear, pale-yellow

liquid.

Representative Spectroscopic Analysis
Confirming the structure and purity of the synthesized product is critical. The following are the

expected NMR and IR spectral characteristics for 3-(2-Methoxyethoxy)prop-1-yne.

¹H NMR (400 MHz, CDCl₃):
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δ 4.20 (d, J=2.4 Hz, 2H, -O-CH₂-C≡CH)

δ 3.68 (t, J=4.7 Hz, 2H, -O-CH₂-CH₂-OCH₃)

δ 3.55 (t, J=4.7 Hz, 2H, -O-CH₂-CH₂-OCH₃)

δ 3.39 (s, 3H, -OCH₃)

δ 2.44 (t, J=2.4 Hz, 1H, -C≡CH)

¹³C NMR (101 MHz, CDCl₃):

δ 79.8 (-C≡CH)

δ 74.8 (-C≡CH)

δ 71.2 (-O-CH₂-CH₂-OCH₃)

δ 69.1 (-O-CH₂-CH₂-OCH₃)

δ 59.0 (-OCH₃)

δ 58.5 (-O-CH₂-C≡CH)

FT-IR (Neat, cm⁻¹):

~3290 cm⁻¹ (Terminal Alkyne, ≡C-H stretch)

~2900 cm⁻¹ (Aliphatic C-H stretch)

~2120 cm⁻¹ (Alkyne, C≡C stretch)

~1100 cm⁻¹ (Ether, C-O stretch)

Applications in Drug Discovery and Bioconjugation
The primary utility of 3-(2-Methoxyethoxy)prop-1-yne lies in its role as a bifunctional linker,

most notably in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship

reaction of "click chemistry".[11][12]
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4.1. Role in Click Chemistry
The terminal alkyne group is a key participant in the CuAAC reaction, where it reacts with an

azide-functionalized molecule to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[11]

This reaction is exceptionally robust, high-yielding, and tolerant of a wide range of functional

groups, making it ideal for late-stage diversification of drug candidates or for conjugating

molecules to biological macromolecules.[13]

Diagram 2: Application in a Drug Discovery Workflow

Molecule of Interest
(e.g., Drug Scaffold)

with Azide Group (R-N₃)

CuAAC 'Click' Reaction

3-(2-Methoxyethoxy)prop-1-yne
(Hydrophilic Linker)

Cu(I) Catalyst
(e.g., CuSO₄ / Na-Ascorbate)

 catalyzes

Final Conjugate
with Triazole Linkage and

Hydrophilic Spacer

 forms

Click to download full resolution via product page

Caption: Use of the title compound in a typical CuAAC reaction.

4.2. Strategic Advantages in Medicinal Chemistry
Improved Physicochemical Properties: The methoxyethoxy moiety acts as a short, non-

immunogenic, hydrophilic spacer. Incorporating this linker can improve the aqueous solubility

and reduce the aggregation of parent molecules, which are critical challenges in drug

development.[1]

Combinatorial Library Synthesis: The reliability of the click reaction allows for the rapid

synthesis of large libraries of compounds for high-throughput screening. By reacting a

common azide-containing core with a diverse set of alkynes (or vice versa), chemists can

efficiently explore structure-activity relationships (SAR).[11]
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Bioconjugation: This linker can be used to attach small molecule drugs, imaging agents, or

probes to larger biomolecules like proteins or antibodies. The hydrophilic spacer helps to

preserve the native conformation and function of the biomolecule after conjugation.

Safety and Handling
3-(2-Methoxyethoxy)prop-1-yne is a flammable liquid and should be handled with appropriate

precautions.

GHS Pictograms: GHS02 (Flame)[4]

Hazard Statements: H225: Highly flammable liquid and vapor.[4]

Handling: Handle in a well-ventilated area or fume hood. Keep away from heat, sparks, and

open flames. Use non-sparking tools and take precautionary measures against static

discharge.[4]

Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.

[4]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields, and a flame-retardant lab coat.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling

this chemical.
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Sources

1. rawsource.com [rawsource.com]

2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis
[cambridge.org]

3. pdf.benchchem.com [pdf.benchchem.com]

4. gold-chemistry.org [gold-chemistry.org]

5. masterorganicchemistry.com [masterorganicchemistry.com]

6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.organic-chemistry.org/synthesis/C2H/alkynes/propargylalcohols.shtm
https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9389539/
https://www.itmedicalteam.pl/a-novel-loom-of-click-chemistry-in-drug-discovery/
https://www.rawsource.com/propargyl-alcohol-uses/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10760438/
https://www.khanacademy.org/science/organic-chemistry/ethers-epoxides-sulfides-thiols/synthesis-of-ethers-and-epoxides-jay/v/williamson-ether-synthesis
https://www.alliedacademies.org/articles/click-chemistry-a-novel-tool-in-pharmaceutical-research.pdf
https://www.chemistrysteps.com/williamson-ether-synthesis/
https://www.benchchem.com/product/b1602087?utm_src=pdf-custom-synthesis
https://rawsource.com/propargyl-alcohol-explored-versatile-uses-and-critical-insights/
https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/williamson-ether-synthesis/728EF2D0095F26132C7CE71F730181A4
https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/williamson-ether-synthesis/728EF2D0095F26132C7CE71F730181A4
https://pdf.benchchem.com/15147/Application_Notes_and_Protocols_for_Click_Chemistry_Reactions_with_3_Bromomethoxy_prop_1_yne_Derivatives.pdf
https://gold-chemistry.org/CHM254_html/pdfs/williamsonethersyn.pdf
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://repository.kulib.kyoto-u.ac.jp/bitstream/2433/46699/1/rpcjpnv23p066.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. 3-(2-Methoxyethoxy)prop-1-yne | C6H10O2 | CID 15566577 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

10. jk-sci.com [jk-sci.com]

11. itmedicalteam.pl [itmedicalteam.pl]

12. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC
[pmc.ncbi.nlm.nih.gov]

13. alliedacademies.org [alliedacademies.org]

To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(2-
Methoxyethoxy)prop-1-yne]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1602087#3-2-methoxyethoxy-prop-1-yne-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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